(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
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Overview
Description
®-1-((1S,2R,4R)-Bicyclo[221]heptan-2-yl)ethanol is a chiral compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are substituted ethers or amines.
Scientific Research Applications
®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)propanol
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)methanol
Uniqueness
®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1R)-1-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7-,8+,9+/m1/s1 |
InChI Key |
BTAZDKRYLLXTRA-HXFLIBJXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C[C@@H]2CC[C@H]1C2)O |
Canonical SMILES |
CC(C1CC2CCC1C2)O |
Origin of Product |
United States |
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